molecular formula C5H7N3O B2488460 1-methyl-1H-pyrazole-5-carboxamide CAS No. 98711-43-4

1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B2488460
CAS RN: 98711-43-4
M. Wt: 125.131
InChI Key: MFMKTVNIVSWSTK-UHFFFAOYSA-N
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Description

1-methyl-1H-pyrazole-5-carboxamide is a compound that has been the subject of various studies due to its potential fungicidal and insecticidal properties . It is a type of 1H-pyrazole-5-carboxamide compound, which have been gaining interest over the past decades because of their low toxicity and high bioactivity .


Synthesis Analysis

The synthesis of 1-methyl-1H-pyrazole-5-carboxamide involves a series of chemical reactions. For instance, in one study, a series of 1H-pyrazole-5-carboxamide compounds were synthesized by a facile method, and their structures were characterized by 1 H NMR, mass spectrometry, and elemental analysis .


Molecular Structure Analysis

The molecular structure of 1-methyl-1H-pyrazole-5-carboxamide is characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The 1-methyl-1H-pyrazole-5-carboxamide molecule also contains a carboxamide group, which consists of a carbonyl group (C=O) attached to an amine group (NH2) .


Chemical Reactions Analysis

The chemical reactions involving 1-methyl-1H-pyrazole-5-carboxamide are primarily related to its synthesis. The synthesis process involves a series of reactions, including the addition of certain compounds and the use of specific solvents .

Scientific Research Applications

Fungicidal Applications

1H-pyrazole-5-carboxamide derivatives have shown potent fungicidal activities . For instance, compound 9b has EC 50 values of 3.04 mg/L against Erysiphe graminis, a fungus that causes powdery mildew in cereals. Its fungicidal activity is better than that of the commercial fungicides Thifluzamide and Azoxystrobin .

Insecticidal Applications

These compounds also exhibit insecticidal activity. Compound 9l has LC 50 values of 3.81 mg/L against Aphis fabae, a species of black fly. This level of insecticidal activity is comparable with the commercial insecticide Tolfenpyrad .

Pesticide Design

1H-pyrazole-5-carboxamide compounds containing the phenyl thiazole moiety could be considered as a precursor structure for further design of pesticides . This suggests potential applications in the development of new pesticides.

Nematocidal Applications

1-Ethyl-3-methyl-1H-pyrazole-5-carboxamide derivatives have been explored for their nematocidal properties. Nematodes are a type of worm that can cause damage to crops, so compounds with nematocidal properties can be useful in agriculture.

Antiproliferative Agents

Some N-methyl-substituted pyrazole carboxamide derivatives have shown antiproliferative activities . For example, compound 16 showed the highest activity among the synthesized compounds with 64.10% against the human cervical cancer cell line (HeLa) .

Cancer Research

The methyl substituted pyrazole carboxylic (4) and carboxamide (16) derivatives with antiproliferative activities with 80.82% and 64.10%, respectively, and compound 13 with moderate activity (61.26%) against the human cervical cancer cell line could be potential lead compounds for developing novel anticancer agents .

Future Directions

The future directions for research on 1-methyl-1H-pyrazole-5-carboxamide could involve further exploration of its potential fungicidal and insecticidal properties . Additionally, more studies could be conducted to better understand its mechanism of action and to optimize its synthesis process .

properties

IUPAC Name

2-methylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-8-4(5(6)9)2-3-7-8/h2-3H,1H3,(H2,6,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFMKTVNIVSWSTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-1H-pyrazole-5-carboxamide

Q & A

Q1: What biological activities have been explored for 1-methyl-1H-pyrazole-5-carboxamide derivatives?

A1: 1-Methyl-1H-pyrazole-5-carboxamide derivatives have demonstrated promising activity against various targets, including:

  • Phosphodiesterase 10A (PDE10A): Derivatives exhibiting exceptional PDE10A inhibitory effects have been explored as potential therapeutic agents for schizophrenia. []
  • Androgen Receptor (AR): Certain derivatives have been investigated for their anti-prostate cancer activity by targeting AR signaling, a key driver in prostate cancer progression. []
  • Insect Respiratory Complex I: Research has focused on designing insecticidal agents targeting insect respiratory complex I, drawing inspiration from commercial insecticides like tebufenpyrad and tolfenpyrad. []
  • Parasitic Nematodes: Derivatives have been studied for anthelmintic activity against Haemonchus contortus, a parasitic nematode affecting sheep. []

Q2: What is known about the structure-activity relationships (SAR) of 1-methyl-1H-pyrazole-5-carboxamide derivatives?

A2: SAR studies have revealed crucial insights into the influence of structural modifications on biological activity:

  • Insecticidal Activity: Introducing imine, oxime ether, oxime ester, and dihydroisoxazoline groups into the pyrazole-5-carboxamide scaffold significantly impacts insecticidal activity against various insect species. [, ] The specific structure-activity relationship varies depending on the target insect species.
  • Anti-prostate Cancer Activity: Modifications based on lead compounds have led to the identification of derivatives with enhanced antiproliferative activity against prostate cancer cell lines. []

Q3: Have any toxicity concerns been associated with 1-methyl-1H-pyrazole-5-carboxamide derivatives?

A: Yes, a study highlighted an unexpected acute toxicity in a rodent model, despite the compounds lacking overt cytotoxicity in mammalian cell lines under standard in vitro conditions. [] Further investigation revealed a dose-dependent inhibition of mitochondrial respiration, suggesting this mechanism as a potential contributor to the observed toxicity. This emphasizes the importance of incorporating mitochondrial toxicity assessments early in the drug discovery process.

Q4: What analytical techniques are employed for the characterization of 1-methyl-1H-pyrazole-5-carboxamide derivatives?

A4: Various analytical techniques are employed to characterize these compounds, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): Used to determine the structure and purity of the synthesized compounds. [, , ]
  • High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, confirming the molecular formula and structure of the compounds. [, , ]

Q5: What are the potential advantages of using polymer-supported reagents in the synthesis of 1-methyl-1H-pyrazole-5-carboxamide derivatives?

A: Utilizing polymer-supported reagents, such as polymer-bound activated esters, in the synthesis and purification of 1-methyl-1H-pyrazole-5-carboxamide libraries offers several advantages: [, ]

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